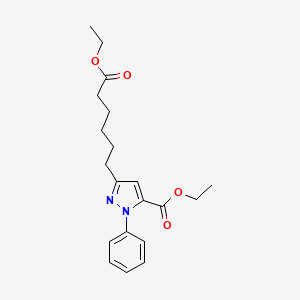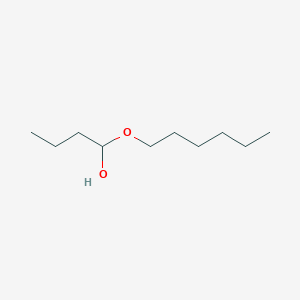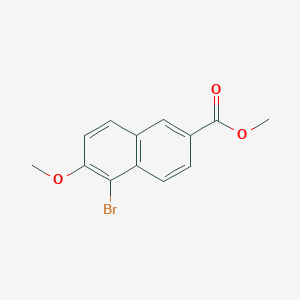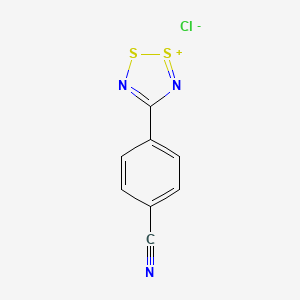
2,6-Naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester is an organic compound derived from 2,6-naphthalenedicarboxylic acid. This compound is known for its applications in the production of high-performance polyesters and other advanced materials. It is a colorless solid that plays a crucial role in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester typically involves the esterification of 2,6-naphthalenedicarboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture at elevated temperatures to drive the esterification to completion.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous esterification processes where 2,6-naphthalenedicarboxylic acid is reacted with excess tert-butyl alcohol in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to remove water and unreacted alcohol, yielding the desired ester product.
化学反応の分析
Types of Reactions
2,6-Naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2,6-naphthalenedicarboxylic acid and tert-butyl alcohol in the presence of a strong acid or base.
Transesterification: The ester can react with other alcohols to form different esters.
Oxidation and Reduction: The naphthalene ring can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Major Products Formed
Hydrolysis: 2,6-Naphthalenedicarboxylic acid and tert-butyl alcohol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Oxidized derivatives of the naphthalene ring.
科学的研究の応用
2,6-Naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polyesters and metal-organic frameworks (MOFs).
Biology: Employed in the development of drug delivery systems due to its ability to form MOFs.
Medicine: Investigated for its potential use in creating biocompatible materials for medical implants.
Industry: Utilized in the production of high-strength and high-durability polyesters for various industrial applications.
作用機序
The mechanism of action of 2,6-naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester primarily involves its ability to form stable ester bonds and participate in polymerization reactions. The molecular targets include the hydroxyl groups of alcohols during esterification and the carboxyl groups of acids during transesterification. The pathways involved are typical of esterification and polymerization processes, where the compound acts as a building block for larger molecular structures.
類似化合物との比較
Similar Compounds
- 2,6-Naphthalenedicarboxylic acid, dimethyl ester
- 2,6-Naphthalenedicarboxylic acid, diethyl ester
- 2,6-Naphthalenedicarboxylic acid, dipropyl ester
Uniqueness
2,6-Naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester is unique due to its bulky tert-butyl groups, which provide steric hindrance and enhance the stability of the ester. This makes it particularly useful in applications requiring high thermal and chemical stability, such as in the production of high-performance polyesters and advanced materials.
特性
CAS番号 |
145530-92-3 |
|---|---|
分子式 |
C20H24O4 |
分子量 |
328.4 g/mol |
IUPAC名 |
ditert-butyl naphthalene-2,6-dicarboxylate |
InChI |
InChI=1S/C20H24O4/c1-19(2,3)23-17(21)15-9-7-14-12-16(10-8-13(14)11-15)18(22)24-20(4,5)6/h7-12H,1-6H3 |
InChIキー |
GJYABZUNTBXLCZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


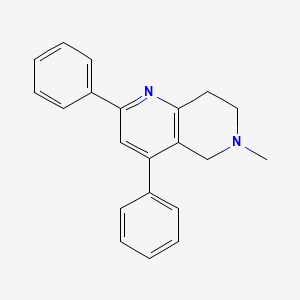
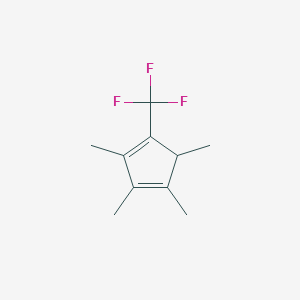
![Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]-](/img/structure/B12548204.png)


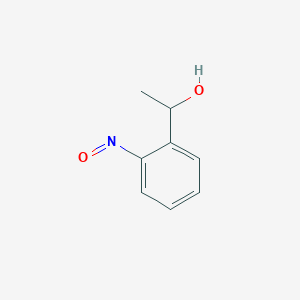
![7-[5-(3-Phenylpropyl)thiophen-3-yl]heptanoic acid](/img/structure/B12548217.png)

![Lithium tris[(dimethylamino)(dimethyl)silyl]methanide](/img/structure/B12548224.png)
![Dimethyl(phenyl)[(triethylstannyl)ethynyl]silane](/img/structure/B12548229.png)
